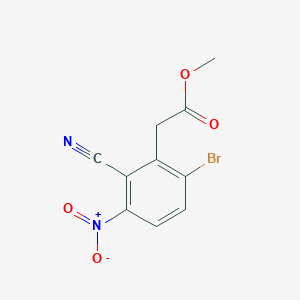
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride
Vue d'ensemble
Description
“(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride”, also known as DIPA, is a synthetic organic compound used in numerous scientific experiments. It has the CAS Number: 1185301-86-3 and a molecular weight of 268.74 .
Molecular Structure Analysis
The molecular formula of this compound is C13H16N2O2•HCl . The InChI code is 1S/C13H16N2O2.ClH/c1-13(2)7-9-5-3-4-6-10(9)12(15-13)14-8-11(16)17;/h3-6H,7-8H2,1-2H3,(H,14,15)(H,16,17);1H .Applications De Recherche Scientifique
Chemical Reactions and Derivatives
- The reaction of dichlorocarbene with substituted 3,3-dialkyl-3,4-dihydroisoquinolines results in the formation of gemdichloroazirino[2,1-a]isoquinolines, leading to various derivatives upon further reactions (Khlebnikov et al., 1990).
- In a study on enamino keto esters of the 1,2,3,4-tetrahydroisoquinoline series, the reaction of the methyl ester of 3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-idene)pyruvic acid with thiosemicarbazide and other compounds was explored, revealing various heterocyclizations (Surikova et al., 2010).
Synthesis and Structural Studies
- The synthesis and structural analysis of compounds involving 1,2,3,4-tetrahydroisoquinoline derivatives were conducted, contributing to the understanding of their chemical properties and potential applications (Mikhailovskii et al., 2010).
Antimicrobial and Antifungal Activity
- A study focused on the synthesis and evaluation of isoquinoline derivatives, revealing weak antimicrobial and antifungal activities, with certain compounds displaying maximum activity against specific pathogens (Surikova et al., 2014).
Physicochemical Properties
- Research into the synthesis and characterization of thiazole compounds in the presence of various reagents, catalysts, and solvents included the study of isoquinoline derivatives, highlighting the role of the reaction medium in determining the efficiency and properties of these compounds (Berber, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-13(2)7-9-5-3-4-6-10(9)12(15-13)14-8-11(16)17;/h3-6H,7-8H2,1-2H3,(H,14,15)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLNLULOVGXMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCC(=O)O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673785 | |
| Record name | N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride | |
CAS RN |
1185301-86-3 | |
| Record name | N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















